

NCI-006 Mechanism of Action: A Comparative Cross-Validation

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Compound of Interest

Compound Name: NCI-006

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This guide provides a detailed comparison of the lactate dehydrogenase (LDH) inhibitor, **NCI-006**, with alternative therapeutic strategies. The focus is on the cross-validation of its mechanism of action through supporting experimental data, offering a valuable resource for researchers in oncology and metabolic therapies.

Introduction to NCI-006

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.^[1] It targets both LDHA and LDHB isoforms, playing a key role in the conversion of pyruvate to lactate.^[1] By inhibiting LDH, **NCI-006** disrupts the metabolic pathway known as the Warburg effect, where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen. This inhibition leads to a reduction in lactate production, an increase in oxidative stress, and ultimately, apoptosis in cancer cells.^[1] ^[2] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic cancer and Ewing sarcoma.^[1]^[2]

Comparative Analysis of LDH Inhibitors

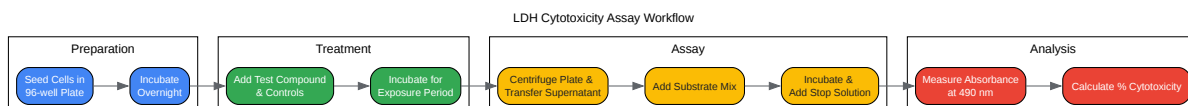
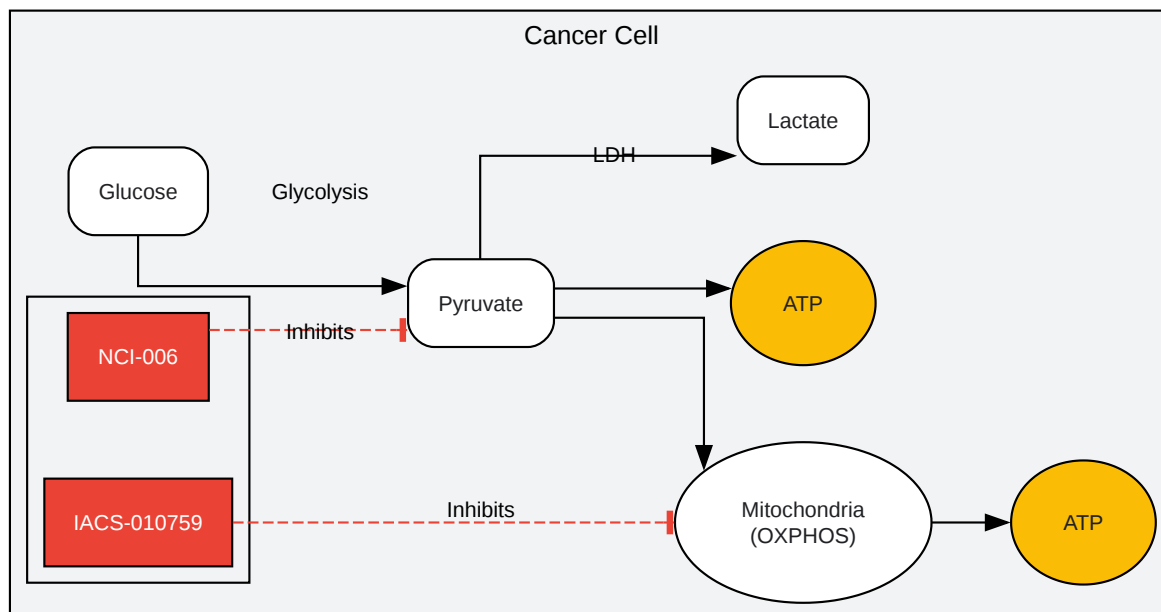
To objectively evaluate the performance of **NCI-006**, a comparative analysis with other known LDH inhibitors is presented below. The data summarizes their inhibitory concentrations (IC50) against LDH and cancer cell lines.

| Inhibitor | Target(s) | LDHA IC50 | LDHB IC50 | Cell Line Proliferation IC50 | Cancer Type | Reference |
|-------------|------------|----------------------------|--------------------------|------------------------------|-----------------|------------|
| NCI-006 | LDHA/LDH B | 0.06 μ M | 0.03 μ M | ~100 nM - 1 μ M | Ewing Sarcoma | [1] |
| NCI-737 | LDHA/LDH B | ~100 nM (LDH inhibition) | ~100 nM (LDH inhibition) | 100 nM - 1 μ M | Ewing Sarcoma | [2] |
| GSK2837808A | LDHA/LDH B | 2.6 nM | 43 nM | 400 nM - >30 μ M | Various | [3][4][5] |
| (R)-GNE-140 | LDHA/LDH B | 3 nM | 5 nM | 0.8 μ M (IDH1 mutant) | Chondrosarcoma | [6][7] |
| FX-11 | LDHA | K _i = 8 μ M | - | 27 - 32 μ M | Prostate Cancer | [8][9][10] |

Synergistic Combination Therapy: NCI-006 and IACS-010759

A significant finding in the preclinical evaluation of **NCI-006** is its synergistic anti-tumor effect when combined with IACS-010759, a potent inhibitor of mitochondrial complex I.[1][11][12] Cancer cells often exhibit metabolic plasticity, allowing them to switch between glycolysis and oxidative phosphorylation (OXPHOS) to survive therapeutic interventions.[11] While **NCI-006** effectively blocks glycolysis, some cancer cells can compensate by upregulating mitochondrial respiration.[11] IACS-010759 targets this escape mechanism by inhibiting OXPHOS.[13][14][15][16][17] The dual blockade of both major energy production pathways has been shown to lead to a more profound and sustained tumor growth inhibition in vivo.[11][12]

Synergistic Action of NCI-006 and IACS-010759



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